molecular formula C7H4F3NO2 B1588091 2-(Trifluoroacetoxy)pyridine CAS No. 96254-05-6

2-(Trifluoroacetoxy)pyridine

Cat. No. B1588091
CAS RN: 96254-05-6
M. Wt: 191.11 g/mol
InChI Key: BJCXMOBNIFBHBJ-UHFFFAOYSA-N
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Description

2-(Trifluoroacetoxy)pyridine, also known as 2-Pyridyl trifluoroacetate, is a chemical compound with the empirical formula C7H4F3NO2 . It is a mild trifluoroacetylating agent for amines, alcohols, and phenols .


Synthesis Analysis

The synthesis of 2-(Trifluoroacetoxy)pyridine involves the reaction of 2-Hydroxypyridine and Trifluoroacetic anhydride . The reaction conditions include 1 hour at room temperature followed by 4 hours of reflux .


Molecular Structure Analysis

The molecular weight of 2-(Trifluoroacetoxy)pyridine is 191.11 . Its SMILES string is FC(F)(F)C(=O)Oc1ccccn1 and its InChI key is BJCXMOBNIFBHBJ-UHFFFAOYSA-N .


Chemical Reactions Analysis

2-(Trifluoroacetoxy)pyridine is useful for trifluoroacetylating arenes under the Friedel–Crafts conditions . Benzene, alkylbenzenes, naphthalene, and dibenzofuran have reacted with 2-(Trifluoroacetoxy)pyridine in the presence of aluminum chloride in dichloromethane to give the corresponding trifluoromethyl aryl ketones in good isolated yields .


Physical And Chemical Properties Analysis

2-(Trifluoroacetoxy)pyridine has a refractive index of 1.421 (lit.) and a density of 1.356 g/mL at 25 °C (lit.) . It has a boiling point of 60 °C/0.3 mmHg (lit.) .

Scientific Research Applications

Trifluoroacetylation of Arenes

2-(Trifluoroacetoxy)pyridine (TFAP) is employed in the trifluoroacetylation of arenes under Friedel–Crafts conditions. It has been effectively used with benzene, alkylbenzenes, naphthalene, and dibenzofuran, producing trifluoromethyl aryl ketones in good yields (Keumi, Shimada, Takahashi, & Kitajima, 1990).

Trifluoroacetylation of Amines and Alcohols

TFAP has shown effectiveness in trifluoroacetylating both aliphatic and aromatic amines and alcohols, including phenol, under mild conditions. It has also been useful in the intramolecular dehydration of aldehyde oximes and amides, yielding nitriles in high yields (Keumi, Shimada, Morita, & Kitajima, 1990).

Organocatalyst-Mediated Enantioselective Reactions

TFAP has been involved in organocatalyst-mediated enantioselective intramolecular aldol reactions, demonstrating its versatility in complex chemical processes (Hayashi, Sekizawa, Yamaguchi, & Gotoh, 2007).

Synthesis of Triazolopyridines

TFAP is integral in synthesizing [1,2,4]Triazolo[1,5-a]pyridines from 2-aminopyridines, contributing significantly to the development of compounds with potential applications in various fields, including pharmaceuticals (Huntsman & Balsells, 2005).

Studies in Hydrogen Bonding

TFAP has been used in studies exploring hydrogen bonds in complexes of pyridines with trifluoroacetic acid. This research contributes to the understanding of molecular interactions and structural chemistry (Dega-Szafran et al., 1992).

Pyridine Degradation in Water Treatment

Research has involved TFAP in studying the degradation mechanism of pyridine in drinking water, highlighting its role in environmental science and water purification technology (Li et al., 2017).

Metal-Ligand Assembly Studies

TFAP has been used in the study of metal-ligand assemblies, exploring the stability of various [Pd n(N-donor) m]2 n+ assemblies with trifluoroacetic acid, contributing to the field of supramolecular chemistry (Jansze & Severin, 2019).

Safety And Hazards

2-(Trifluoroacetoxy)pyridine is classified as a flammable liquid and vapor. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, rinsing cautiously with water for several minutes in case of eye contact, and wearing protective gloves/eye protection/face protection .

properties

IUPAC Name

pyridin-2-yl 2,2,2-trifluoroacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3NO2/c8-7(9,10)6(12)13-5-3-1-2-4-11-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJCXMOBNIFBHBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)OC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70405068
Record name 2-(Trifluoroacetoxy)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70405068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Trifluoroacetoxy)pyridine

CAS RN

96254-05-6
Record name 2-(Trifluoroacetoxy)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70405068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(Trifluoroacetoxy)pyridine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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